イソクロロゲン酸 A

概要

説明

イソクロロゲン酸 Aは、抗ウイルス、神経保護、抗酸化、肝保護などの重要な生物活性を持つ主要な生物活性成分の一つです .

2. 製法

合成ルートと反応条件: this compoundは、キナ酸とカフェ酸のエステル化反応によって合成できます。この反応は通常、硫酸などの触媒を必要とし、エステル化プロセスを促進するために還流条件下で行われます。

工業生産方法: 工業的には、this compoundは、マクロポーラス樹脂と中低圧調製クロマトグラフィーを用いて植物源から抽出されることが多いです . このプロセスには、以下が含まれます。

抽出: 植物材料は、エタノールなどの溶媒を用いて抽出されます。

精製: 次に、抽出物をマクロポーラス樹脂を用いて精製して、this compoundを単離します。

クロマトグラフィー: 中低圧調製クロマトグラフィーは、化合物の高純度レベルを達成するために使用されます.

科学的研究の応用

Isochlorogenic acid A has a wide range of scientific research applications:

作用機序

イソクロロゲン酸 Aは、様々な分子標的と経路を通じてその効果を発揮します。

抗酸化活性: 遊離基を捕捉し、酸化ストレスを抑制します。

抗炎症活性: プロ炎症性サイトカインの産生を阻害することで、炎症性経路を調節します。

抗菌活性: 細菌細胞壁と膜を破壊し、細胞死を誘導します。

血糖降下活性: グルコース代謝に関与する酵素を阻害し、血糖値を低下させます。

神経保護活性: 神経細胞を酸化損傷とアポトーシスから保護します。

心血管保護活性: 内皮機能を改善し、アテローム性動脈硬化症のリスクを軽減します.

生化学分析

Biochemical Properties

Isochlorogenic acid A has been shown to interact with various enzymes and proteins. For instance, it inhibits the aminoacylation activity of LeuRS from Giardia lamblia, with an IC50 of 5.82 μg/mL . This interaction suggests that Isochlorogenic acid A may play a role in inhibiting protein synthesis in certain organisms .

Cellular Effects

In cellular processes, Isochlorogenic acid A has been found to increase melanin content in B16 cells, and increase TYR proteins activity . This suggests that Isochlorogenic acid A may influence cell function by modulating protein activity and cellular metabolism .

Molecular Mechanism

At the molecular level, Isochlorogenic acid A exerts its effects through various mechanisms. It has been shown to increase tyrosinase (TYR), TRP1, TRP2, p-MITF, and total MITF protein expressions . Furthermore, it induces the phosphorylation of Akt at Thr308 .

Dosage Effects in Animal Models

In animal models, Isochlorogenic acid A has been shown to ameliorate cognitive impairment induced by TMT in ICR male mice when administered at dosages of 5 and 10 mg/kg . This suggests that the effects of Isochlorogenic acid A can vary with different dosages.

準備方法

Synthetic Routes and Reaction Conditions: Isochlorogenic acid A can be synthesized through esterification reactions involving quinic acid and caffeic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, isochlorogenic acid A is often extracted from plant sources using macroporous resin and medium-low-pressure preparative chromatography . The process involves:

Extraction: Plant material is extracted using solvents like ethanol.

Purification: The extract is then purified using macroporous resin to isolate isochlorogenic acid A.

Chromatography: Medium-low-pressure preparative chromatography is employed to achieve high purity levels of the compound.

化学反応の分析

反応の種類: イソクロロゲン酸 Aは、以下を含む様々な化学反応を起こします。

酸化: キノンを生成するために酸化することができます。

還元: 還元反応によって、ジヒドロ誘導体に変化させることができます。

置換: 置換反応はヒドロキシル基で起こり、様々なエステルやエーテルを生成します。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 塩化アシルやハロゲン化アルキルなどの試薬が、塩基性または酸性条件下で使用されます。

主な生成物:

酸化: キノンやその他の酸化誘導体。

還元: ジヒドロ誘導体。

置換: 使用された置換基に応じて、様々なエステルやエーテル。

4. 科学研究の応用

This compoundは、科学研究において幅広い用途があります。

類似化合物との比較

イソクロロゲン酸 Aは、ジカフェオイルキナ酸として知られる一群の化合物に属しています。類似の化合物には、以下があります。

- イソクロロゲン酸 B (3,4-ジカフェオイルキナ酸)

- イソクロロゲン酸 C (4,5-ジカフェオイルキナ酸)

独自性:

- This compoundは、カフェオイル基の特定の配置が特徴であり、これがその独特な生物活性に貢献しています。

- イソクロロゲン酸 Bや Cと比較して、this compoundは、巨核球の分化と成熟を促進するなど、特定の生物学的アッセイにおいてより高い効力を示しています .

This compoundの詳細な特性と応用を理解することで、研究者は様々な科学分野と産業分野におけるその可能性をさらに探求することができます。

生物活性

Isochlorogenic acid A (IcA) is a polyphenolic compound predominantly found in various plants, particularly those used in traditional medicine. Its biological activities have been the subject of extensive research, revealing significant anti-inflammatory, antioxidant, antimicrobial, and potential anticancer properties. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of Isochlorogenic acid A.

Chemical Structure and Properties

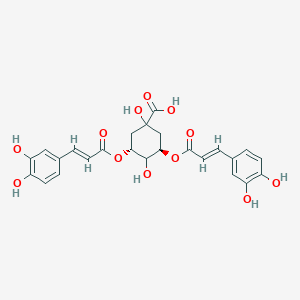

Isochlorogenic acid A is a derivative of chlorogenic acid, characterized by its unique structure that includes multiple hydroxyl groups contributing to its bioactivity. Its chemical formula is , and it exists in various forms, including glucosides and esters.

1. Anti-inflammatory Effects

Numerous studies have highlighted the anti-inflammatory properties of IcA. It has been shown to modulate key inflammatory pathways:

- Cytokine Modulation : IcA significantly reduces levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β while enhancing anti-inflammatory cytokines like IL-10. This modulation helps alleviate inflammation in various models, including murine and in vitro systems .

- Pathway Inhibition : IcA inhibits the NF-κB signaling pathway, which plays a crucial role in the inflammatory response. By preventing the phosphorylation of IκB and subsequent nuclear translocation of NF-κB, IcA effectively reduces inflammation .

2. Antioxidant Properties

IcA exhibits potent antioxidant activity, which is critical for protecting cells from oxidative stress:

- Free Radical Scavenging : Studies indicate that IcA can neutralize reactive oxygen species (ROS), thereby reducing oxidative damage to cellular components .

- Enzyme Modulation : It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, further contributing to its protective effects against oxidative stress .

3. Antimicrobial Activity

Research has demonstrated that IcA possesses significant antimicrobial properties:

- Bacterial Inhibition : IcA has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation .

- Fungal Activity : Studies also report antifungal effects against pathogens like Candida albicans, suggesting its potential use in treating fungal infections .

4. Potential Anticancer Effects

Emerging evidence suggests that IcA may have anticancer properties:

- Cell Proliferation Inhibition : IcA has been shown to inhibit the proliferation of cancer cells in vitro by inducing apoptosis and cell cycle arrest in various cancer cell lines .

- Mechanistic Insights : It appears to exert its effects through modulation of signaling pathways involved in cell survival and apoptosis, including the MAPK and PI3K/Akt pathways .

Case Studies

Several case studies illustrate the biological effects of Isochlorogenic acid A:

- Anti-inflammatory Study in Mice : A study investigated the effects of IcA on inflammation induced by lipopolysaccharides (LPS) in mice. Results showed a significant reduction in serum levels of pro-inflammatory cytokines and improved histopathological outcomes in treated animals compared to controls .

- Antioxidant Efficacy in Diabetic Rats : In a diabetic model, IcA treatment resulted in decreased oxidative stress markers and improved glucose metabolism, highlighting its potential as a therapeutic agent for managing diabetes-related complications .

- Antimicrobial Activity Assessment : In vitro tests demonstrated that IcA inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table

The following table summarizes key biological activities associated with Isochlorogenic acid A:

特性

IUPAC Name |

(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZBCHWVBQOTNZ-RDJMKVHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424282 | |

| Record name | Isochlorogenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89919-62-0, 2450-53-5 | |

| Record name | 3,5-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089919620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isochlorogenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isochlorogenic acid A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-di-O-caffeoylquinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DI-O-CAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND94C5E75K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。